molecular formula C38H30 B11954249 1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene

1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene

Cat. No.: B11954249
M. Wt: 486.6 g/mol
InChI Key: ZEBILWOZHUEMFZ-OBCUGYALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrakis[(E)-2-phenylethenyl]benzene is an organic compound with the molecular formula C38H30 and a molecular weight of 486.663 g/mol . This compound is characterized by its four phenylethenyl groups attached to a benzene ring, making it a highly conjugated system. It is often used in research due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrakis[(E)-2-phenylethenyl]benzene can be synthesized through various methods. One common approach involves the Wittig reaction, where a benzyltriphenylphosphonium salt reacts with an aldehyde in the presence of a strong base like sodium hydride (NaH) to form the desired product . The reaction typically occurs under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrakis[(E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Br2, HNO3, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrakis[(E)-2-phenylethenyl]benzene is unique due to its combination of phenylethenyl groups and a central benzene ring, resulting in a highly conjugated system with unique electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and photochemical stability .

Properties

Molecular Formula

C38H30

Molecular Weight

486.6 g/mol

IUPAC Name

1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C38H30/c1-5-13-31(14-6-1)21-25-35-29-37(27-23-33-17-9-3-10-18-33)38(28-24-34-19-11-4-12-20-34)30-36(35)26-22-32-15-7-2-8-16-32/h1-30H/b25-21+,26-22+,27-23+,28-24+

InChI Key

ZEBILWOZHUEMFZ-OBCUGYALSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2/C=C/C3=CC=CC=C3)/C=C/C4=CC=CC=C4)/C=C/C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C=CC3=CC=CC=C3)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.